molecular formula C10H7Cl2N B3035049 2,4-Dichloronaphthalen-1-amine CAS No. 29242-87-3

2,4-Dichloronaphthalen-1-amine

Cat. No.: B3035049
CAS No.: 29242-87-3
M. Wt: 212.07 g/mol
InChI Key: OZFIRPDNZCDFMO-UHFFFAOYSA-N
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Description

2,4-Dichloronaphthalen-1-amine is an organic compound with the molecular formula C10H7Cl2N. It is a derivative of naphthalene, where two chlorine atoms are substituted at the 2 and 4 positions, and an amine group is attached at the 1 position. This compound is known for its applications in various chemical reactions and industrial processes.

Scientific Research Applications

2,4-Dichloronaphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and polymers.

Safety and Hazards

2,4-Dichloronaphthalen-1-amine is classified as a warning under the GHS classification . It has hazard statements H302, indicating it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloronaphthalen-1-amine typically involves the chlorination of naphthalene followed by amination. One common method is as follows:

    Chlorination of Naphthalene: Naphthalene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 2,4-dichloronaphthalene.

    Amination: The 2,4-dichloronaphthalene is then reacted with ammonia or an amine source under high temperature and pressure to introduce the amine group at the 1 position, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Chlorination: Using continuous flow reactors to chlorinate naphthalene efficiently.

    High-Pressure Amination: Employing high-pressure reactors to facilitate the amination process, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced amine derivatives.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol or sodium ethoxide (NaOEt) in ethanol.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,4-Dichloronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, leading to its potential use as an anti-inflammatory or antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloronaphthalene: Lacks the amine group, making it less reactive in certain chemical reactions.

    1-Amino-2,4-dichlorobenzene: Similar structure but with a benzene ring instead of a naphthalene ring, leading to different chemical properties and reactivity.

    2,4-Dichloroaniline: Contains an amine group but differs in the position of chlorine atoms and the aromatic ring structure.

Uniqueness

2,4-Dichloronaphthalen-1-amine is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.

Properties

IUPAC Name

2,4-dichloronaphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFIRPDNZCDFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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